4,5,6-Trichloronicotinic acid ethyl ester
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Overview
Description
4,5,6-Trichloronicotinic acid ethyl ester is a chemical compound with the molecular formula C8H6Cl3NO2 and a molecular weight of 254.5 . It is used for research purposes.
Synthesis Analysis
The synthesis of this compound involves several steps. The process starts with 5-Chloro-4,6-dihydroxynicotinic acid ethyl ester, which is suspended in phosphorous oxychloride. The mixture is then cooled to 0° C and triethylamine is added. The reaction is heated to 60° C for three hours. The solution is cooled to room temperature, poured onto ice, stirred for 15 minutes, and extracted with ethyl acetate and diethyl ether. The combined organic extracts are washed with brine, dried over Na2SO4, and concentrated to a brown liquid. The crude product is passed through a plug of silica gel eluding with dichloromethane. The desired product, this compound, is obtained as a yellow liquid .Molecular Structure Analysis
The molecular structure of this compound consists of a pyridine ring substituted with three chlorine atoms and an ethyl ester group .Chemical Reactions Analysis
Esters, including this compound, can undergo a variety of chemical reactions. For example, they can be hydrolyzed to form alcohols and carboxylic acids. They can also react with other alcohols in a process called transesterification, where the alcohol portion of the ester is replaced .Physical and Chemical Properties Analysis
Esters are generally colorless liquids or solids with a characteristic fruity smell. They are polar but do not engage in intermolecular hydrogen bonding with one another, thus they have considerably lower boiling points than their isomeric carboxylic acids counterparts .Scientific Research Applications
Ethyl Carbamate in Foods and Beverages
Ethyl carbamate (EC), an ethyl ester of carbamic acid, is found in fermented foods and beverages and is considered genotoxic and carcinogenic. Its occurrence, formation mechanisms, and potential health risks have been extensively reviewed, highlighting the importance of monitoring and managing its levels in consumables to ensure public health safety (Weber & Sharypov, 2009).
Parabens in Aquatic Environments
Parabens, esters of para-hydroxybenzoic acid, are widely used as preservatives and have been identified as emerging contaminants in aquatic environments. Their fate, behavior, and potential endocrine-disrupting effects are subjects of ongoing research, indicating the need for further studies on their impact on health and the environment (Haman et al., 2015).
Fatty Acid Conjugates of Xenobiotics
The formation and toxicity of fatty acid conjugates of xenobiotics, including ethyl esters, have been reviewed. These conjugates, formed both in vivo and in vitro, may accumulate in body organs, leading to toxic manifestations. Their role in disease pathogenesis and as potential therapeutic agents due to their modified pharmacokinetics highlights the complex interactions between xenobiotics and biological systems (Ansari et al., 1995).
Icosapent Ethyl in Hypertriglyceridemia
Icosapent ethyl, a high-purity ethyl ester of eicosapentaenoic acid (EPA), has been approved for reducing triglyceride levels in patients with severe hypertriglyceridemia. Its mechanism of action, effectiveness, and tolerability profile have been thoroughly reviewed, showcasing the potential of ethyl esters in therapeutic applications (Kim & McCormack, 2014).
Fatty Acid Esters of 3-Monochloropropanediol
The toxicity and occurrence of fatty acid esters of 3-monochloropropane-1,2-diol (3-MCPD esters) in food categories pose significant health concerns. Their nephrotoxicity and testicular toxicity, alongside their detection in various foods and human breast milk, underline the critical need for ongoing research into their health impacts and regulatory management (Gao et al., 2019).
Mechanism of Action
Ethyl 4,5,6-trichloronicotinate, also known as 4,5,6-Trichloronicotinic acid ethyl ester or ethyl 4,5,6-trichloropyridine-3-carboxylate, is a chemical compound with the molecular formula C8H6Cl3NO2 . This article will explore its mechanism of action, including its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors.
Target of Action
It’s structurally similar to nicotine , which primarily targets nicotinic acetylcholine receptors . These receptors play a crucial role in the nervous system, mediating fast signal transmission at synapses .
Mode of Action
Agonists bind to receptors and activate them, triggering a biological response .
Biochemical Pathways
Given its potential interaction with nicotinic acetylcholine receptors, it may influence pathways involved in neurotransmission .
Pharmacokinetics
These properties are crucial in determining the bioavailability of a compound, its distribution within the body, its metabolic transformation, and its elimination .
Result of Action
If it acts similarly to nicotine, it could stimulate neurons and ultimately block synaptic transmission .
Action Environment
Factors such as temperature, pH, and the presence of other substances can potentially affect the stability and activity of a compound .
Properties
IUPAC Name |
ethyl 4,5,6-trichloropyridine-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl3NO2/c1-2-14-8(13)4-3-12-7(11)6(10)5(4)9/h3H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWJXULFLZWQHML-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(C(=C1Cl)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl3NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60428983 |
Source
|
Record name | 4,5,6-Trichloronicotinic acid ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60428983 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
181261-73-4 |
Source
|
Record name | 4,5,6-Trichloronicotinic acid ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60428983 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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